molecular formula C13H21NO3 B13014528 tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13014528
M. Wt: 239.31 g/mol
InChI Key: ARYKVDHUHXGYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the tert-butyl group and the ketone functionality at the 7-position adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone precursor, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group at the 5-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-13(8-14)9(15)6-12(13,4)5/h6-8H2,1-5H3

InChI Key

ARYKVDHUHXGYQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.